3-Iodo-7-(trifluoromethyl)-1H-indazole
Overview
Description
3-Iodo-7-(trifluoromethyl)-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-7-(trifluoromethyl)-1H-indazole typically involves multi-step reactions. One common method includes the use of ortho-haloanilines, terminal alkynes, N-iodosuccinimide, and alkyl halides. The process begins with a copper-free alkynylation, followed by base-catalyzed cyclization to form the indazole core. Electrophilic iodination and subsequent alkylation complete the synthesis .
Industrial Production Methods: Industrial production of this compound may utilize microwave-assisted Suzuki–Miyaura cross-coupling reactions. This method is efficient and allows for the synthesis of various derivatives by reacting 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with aryl and heteroaryl boronic acids in the presence of a tandem catalyst .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-7-(trifluoromethyl)-1H-indazole undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution.
Cross-Coupling Reactions: Suzuki–Miyaura cross-coupling is a prominent reaction, allowing the formation of carbon-carbon bonds with various boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as secondary amines (e.g., diethylamine, piperidine) are commonly used.
Cross-Coupling: Catalysts like XPhosPdG2/XPhos in the presence of K2CO3 in aqueous ethanol are employed.
Major Products:
Substitution Products: 4,7-diaminocoumarins when reacted with secondary amines.
Coupling Products: Various arylated derivatives depending on the boronic acids used.
Scientific Research Applications
3-Iodo-7-(trifluoromethyl)-1H-indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules through cross-coupling reactions.
Industry: Utilized in the production of dyes and other functional materials.
Mechanism of Action
The mechanism of action of 3-Iodo-7-(trifluoromethyl)-1H-indazole involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the iodine atom, facilitating its participation in substitution and coupling reactions. The trifluoromethyl group enhances the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets .
Comparison with Similar Compounds
3-Iodo-7-dialkylaminocoumarins: These compounds also contain an iodine atom and exhibit similar reactivity in substitution reactions.
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine Derivatives: These compounds share the trifluoromethyl group and are synthesized using similar cross-coupling reactions.
Uniqueness: 3-Iodo-7-(trifluoromethyl)-1H-indazole is unique due to its specific combination of iodine and trifluoromethyl groups, which confer distinct reactivity and potential biological activity. This combination is less common in other indazole derivatives, making it a valuable compound for specialized applications in medicinal chemistry and material science .
Biological Activity
3-Iodo-7-(trifluoromethyl)-1H-indazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the compound's structural characteristics, biological mechanisms, and potential therapeutic applications based on recent research findings.
Structural Characteristics
The compound features an indazole core, which is a bicyclic structure containing two nitrogen atoms. The presence of an iodine atom at the 3-position and a trifluoromethyl group at the 7-position significantly influences its chemical properties:
- Molecular Formula : C8H4F3IN2
- Molecular Weight : Approximately 312.03 g/mol
- Key Structural Features :
- Iodine enhances the compound's reactivity and potential for halogen bonding.
- The trifluoromethyl group increases lipophilicity, aiding in cellular uptake and metabolic stability.
Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly as an enzyme inhibitor. Its unique structural attributes enhance its interaction with various biological targets, which may lead to therapeutic applications.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in metabolic pathways. This inhibition can affect various physiological processes, making it a candidate for drug development.
- Halogen Bonding : The iodine atom allows for halogen bonding interactions, which can influence binding affinity and selectivity towards specific proteins and enzymes.
- Lipophilicity : The trifluoromethyl group contributes to increased lipophilicity, facilitating better cellular uptake and enhancing biological effects.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Inhibition of Metabolic Pathways : A study demonstrated that this compound effectively inhibited key enzymes in metabolic pathways, suggesting potential applications in metabolic disorders.
- Comparative Studies : Research comparing this compound with structurally similar compounds revealed distinct biological profiles. For instance, while other indazole derivatives showed varying degrees of activity, this compound consistently exhibited stronger inhibitory effects on targeted enzymes.
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and key features of compounds related to this compound:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-Iodo-6-(trifluoromethyl)-1H-indazole | C8H4F3IN2 | Similar structure; different iodine position |
3-Iodo-1H-indazole | C7H5IN2 | Lacks trifluoromethyl group; simpler structure |
7-(Trifluoromethyl)-1H-indazole | C8H6F3N2 | No iodine; focuses on trifluoromethyl effects |
5-Iodo-6-(trifluoromethyl)-1H-indazole | C8H4F3IN2 | Iodine at a different position; similar reactivity |
This comparison highlights the unique substitution pattern of this compound, which may confer distinct chemical properties and biological activities compared to its analogs.
Properties
IUPAC Name |
3-iodo-7-(trifluoromethyl)-2H-indazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3IN2/c9-8(10,11)5-3-1-2-4-6(5)13-14-7(4)12/h1-3H,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMQMUWZZHZEIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)C(F)(F)F)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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